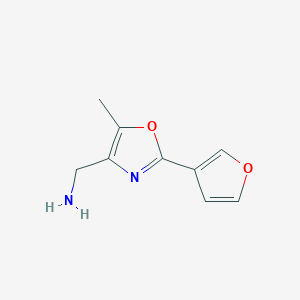
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole
Overview
Description
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole, also known as AMFO, is a chemical compound with the molecular formula C9H10N2O2 . It has a molecular weight of 178.191 g/mol . It is used in scientific research due to its unique properties.
Synthesis Analysis
The synthesis of oxazole-based molecules like 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The oxazole ring, which is a part of the 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole molecule, contains one nitrogen atom and one oxygen atom . This structure is widely displayed in natural products and synthetic molecules and is known as a prime skeleton for drug discovery .Scientific Research Applications
Insensitive Energetic Materials
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole has been used in the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. This compound was involved in creating insensitive energetic materials, showing moderate thermal stabilities and high insensitivity towards impact and friction, making them superior to traditional materials like TNT (Yu et al., 2017).
Antimicrobial Activities
Compounds derived from 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole, like 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, have shown significant antimicrobial activities against various microorganisms, making them potential candidates for developing new antimicrobial agents (Başoğlu et al., 2013).
Tautomerism Studies
The compound has been used to study tautomerism in molecules like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol. This research contributes to understanding chemical equilibrium and properties in various organic compounds (Koparır et al., 2005).
Neuropharmacological Evaluation
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole derivatives have been studied for their neuropharmacological effects, particularly as antidepressant and anti-anxiety agents. These studies have helped in identifying new potential treatments for mental health disorders (Kumar et al., 2017).
Analgesic Activity
Research has also been conducted on the analgesic effects of derivatives of 4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole. This work contributes to the development of new pain relief medications, exploring the relationship between compound structure and analgesic activity (Danilchenko, 2018).
Antioxidant and Immune-modulating Potential
Analysis of blood serum biochemical parameters during treatment with certain derivatives indicates the potential of these compounds as antioxidants and immune-modulating agents, suggesting a new area for pharmaceutical development (Danilchenko, 2017).
properties
IUPAC Name |
[2-(furan-3-yl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-8(4-10)11-9(13-6)7-2-3-12-5-7/h2-3,5H,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOZACQHDSTEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=COC=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl-5-methyl-2-(furan-3-yl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3038762.png)
![3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038763.png)
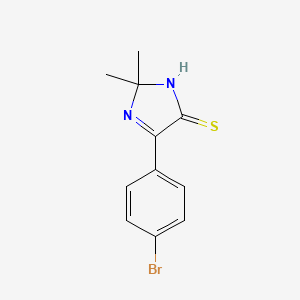
![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-Amino-2-[2-(2-pyridinyl)ethyl]-1-isoindolinone](/img/structure/B3038768.png)
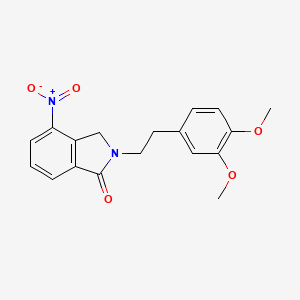
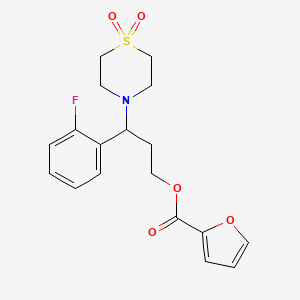
![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
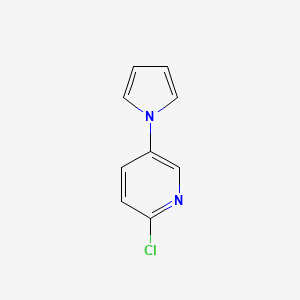



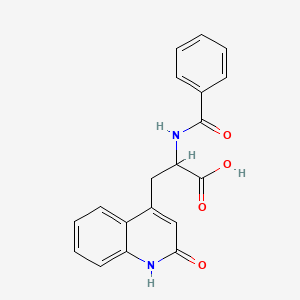
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)